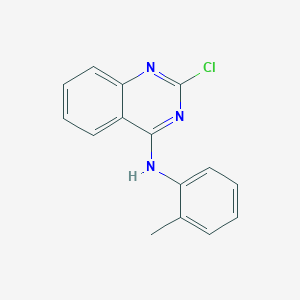
tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate
概要
説明
tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyiminomethyl group, and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-formylphenylmethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques is also common in industrial production to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyiminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
科学的研究の応用
Chemistry
In chemistry, tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein modifications due to its reactive functional groups .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science .
作用機序
The mechanism of action of tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl 4-(hydroxymethyl)phenylcarbamate
- tert-Butyl (4-bromomethyl)phenylcarbamate
Uniqueness
What sets tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate apart from similar compounds is its unique combination of functional groups. The presence of both the hydroxyiminomethyl and carbamate groups provides distinct reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
tert-butyl N-[[4-(hydroxyiminomethyl)phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-9,18H,10H2,1-4H3 |
InChIキー |
WKSRJEIRMWCSMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Formylimidazo[5,1-b]thiazole](/img/structure/B8611002.png)






